2-Amino-4-cyclopropylpyrimidine-5-carboxylic acid
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Overview
Description
2-Amino-4-cyclopropylpyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H9N3O2 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-Amino-4-cyclopropylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar chemical properties.
2-Amino-4-methylpyrimidine: A compound with a similar structure but different substituents.
2-Amino-4-phenylpyrimidine: A pyrimidine derivative with a phenyl group instead of a cyclopropyl group.
Uniqueness
2-Amino-4-cyclopropylpyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
2-Amino-4-cyclopropylpyrimidine-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C8H9N3O2
- Molecular Weight: 179.18 g/mol
The compound features a pyrimidine ring substituted with an amino group and a cyclopropyl moiety, which contributes to its unique properties and biological activity.
This compound exhibits various mechanisms of action, primarily through enzyme inhibition and interaction with nucleic acids. Notably, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of COX-2, an enzyme associated with inflammatory responses. The IC50 values for COX-2 inhibition have been reported around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Biological Activities
The biological activities of this compound include:
- Anti-inflammatory Activity: The compound has demonstrated significant anti-inflammatory effects in various in vitro studies by suppressing the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 .
- Antimicrobial Activity: There is emerging evidence suggesting that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition Studies: In vitro assays have shown that derivatives of this compound effectively inhibit COX enzymes, suggesting its potential use in treating inflammatory diseases .
- Structure-Activity Relationship (SAR): Investigations into the SAR indicate that modifications on the cyclopropyl group can enhance or reduce biological activity, providing insights for drug design .
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Case Studies:
- A study involving carrageenan-induced paw edema models showed that compounds similar to this compound significantly reduced inflammation compared to controls .
- Additional research demonstrated that certain derivatives could lower iNOS and COX-2 mRNA levels more effectively than traditional anti-inflammatory agents like indomethacin .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to related compounds:
Compound Name | COX Inhibition IC50 (μmol) | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
This compound | 0.04 | Yes | Yes |
Celecoxib | 0.04 | Yes | No |
Indomethacin | N/A | Yes | No |
Properties
IUPAC Name |
2-amino-4-cyclopropylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8-10-3-5(7(12)13)6(11-8)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRNLDWAUMPKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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